6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is a chemical compound known for its diverse applications in scientific research This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a keto group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under reflux conditions.
Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chloro-substituted benzene derivative reacts with a nucleophile.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholine group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and antiplatelet activities.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound shares the morpholine and chloro-substituted phenyl groups but has a different core structure.
2-[4-(4-chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]-N’-(4-tert-butylbenzyliden)acetohydrazide: This compound also contains a pyridazinone core and exhibits similar biological activities.
Uniqueness
6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is unique due to its specific combination of functional groups and its ability to inhibit calcium ion influx. This makes it a valuable compound for research in various fields, including medicinal chemistry and pharmacology.
Properties
CAS No. |
84313-87-1 |
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Molecular Formula |
C14H16ClN3O2 |
Molecular Weight |
293.75 g/mol |
IUPAC Name |
3-(3-chloro-4-morpholin-4-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H16ClN3O2/c15-11-9-10(12-2-4-14(19)17-16-12)1-3-13(11)18-5-7-20-8-6-18/h1,3,9H,2,4-8H2,(H,17,19) |
InChI Key |
OTBCJVZKWRUAEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC(=C(C=C2)N3CCOCC3)Cl |
Origin of Product |
United States |
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